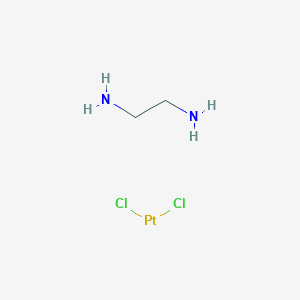

Dichloro(ethylenediamine)platinum(II)

Description

The exact mass of the compound Dichloro(ethylenediamine)platinum(II) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dichloro(ethylenediamine)platinum(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dichloro(ethylenediamine)platinum(II) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dichloroplatinum;ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2.2ClH.Pt/c3-1-2-4;;;/h1-4H2;2*1H;/q;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMABILRJNNFCPG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)N.Cl[Pt]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8Cl2N2Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14096-51-6 | |

| Record name | Dichloro(ethylenediamine)platinum(II) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14096-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichloro(ethylenediamine)platinum | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Dichloro(ethylenediamine)platinum(II) (CAS 14096-51-6)

[1]

Synonyms: Pt(en)Cl₂; cis-Dichloro(1,2-diaminoethane)platinum(II); Abplatin.

Molecular Formula: C₂H₈Cl₂N₂Pt

Molecular Weight: 326.09 g/mol

Geometry: Square Planar (

Executive Summary

Dichloro(ethylenediamine)platinum(II) is a stable, neutral coordination complex of platinum(II) featuring a bidentate ethylenediamine ligand.[1] Historically significant as a structural analog to Cisplatin (cis-diamminedichloroplatinum(II)), it serves as a critical model compound in bioinorganic chemistry.

While it shares the cis geometry required for antitumor activity, the chelate effect of the ethylenediamine ring confers greater thermodynamic stability and aqueous solubility compared to Cisplatin. This guide outlines the rigorous synthesis, characterization, and mechanistic action of Pt(en)Cl₂ for researchers in drug discovery and metallodrug development.

Chemical Architecture & Physicochemical Profile[1][2][3][4]

The biological activity of Pt(en)Cl₂ is dictated by its square planar geometry and the lability of its chloride ligands relative to the inert nitrogen donors.

Structural Parameters

| Parameter | Value | Significance |

| Pt Oxidation State | +2 | |

| Geometry | Square Planar | Essential for DNA intercalation and adduct formation. |

| Pt–Cl Bond Length | ~2.31 Å | Labile sites for aquation (activation). |

| Pt–N Bond Length | ~2.01–2.05 Å | Inert anchors; ethylenediamine forms a rigid 5-membered chelate ring. |

| Isomerism | cis (enforced) | The bidentate ligand prevents trans isomer formation, unlike monodentate amines. |

Solubility & Stability[1]

-

Aqueous Solubility: Soluble (~5–10 mg/mL). Significantly higher than Cisplatin (~1 mg/mL) due to the ethylenediamine ligand disrupting crystal lattice energy.

-

Stability: Stable in solid form. In aqueous solution (low Cl⁻ concentration), it undergoes slow hydrolysis (aquation).

-

Solvent Compatibility: Soluble in DMF, DMSO (caution: DMSO can displace Cl ligands over time); insoluble in non-polar organic solvents.

Synthetic Protocols & Purification[5][6]

Two primary routes exist for synthesis: the Direct Interaction Method (standard) and the Dhara Method (high purity via iodide intermediate).

Method A: Direct Interaction (Standard Protocol)

Best for general research use. Relies on the chelate effect to drive formation.

Reagents:

-

Potassium Tetrachloroplatinate(II) (

)[2]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Ethylenediamine (en) (aqueous solution)

-

HCl (0.1 M) for recrystallization

Protocol:

-

Dissolution: Dissolve 1.0 mmol (415 mg) of

in 5–10 mL of deionized water. Filter if any insoluble black platinum black is present. -

Ligand Addition: Add 1.0 mmol of ethylenediamine slowly to the red

solution with constant stirring. -

Reaction: Heat the mixture gently to 40–50°C for 2–4 hours. The solution will transition from red to yellow.

-

Self-Validating Step: The disappearance of the red color indicates the consumption of the tetrachloroplatinate starting material.

-

-

Precipitation: Cool the solution slowly to 4°C. Yellow needle-like crystals of Pt(en)Cl₂ will precipitate.

-

Purification: Recrystallize from minimal boiling 0.1 M HCl (prevents hydrolysis) to remove traces of Magnus-type salts or hydrolyzed species.

-

Yield: Typically 60–80%.

Method B: The Dhara Method (High Purity)

Used when absolute avoidance of mixed-ligand impurities is required.

Workflow Visualization (Graphviz):

Caption: The Dhara pathway utilizes the "trans-effect" of iodide to ensure high isomeric purity before converting back to the chloride form.

Mechanism of Action (Pharmacodynamics)

Pt(en)Cl₂ functions as an alkylating-like agent. Its cytotoxicity is dependent on the formation of intra-strand DNA crosslinks.

Aquation (Activation)

In the high-chloride environment of blood plasma (~100 mM Cl⁻), the complex remains neutral and intact. Upon entering the cell (low Cl⁻, ~4 mM), chloride ligands are displaced by water:

DNA Adduct Formation

The electrophilic aquated species attacks the N7 position of purine bases (Guanine > Adenine).

-

Major Adduct: 1,2-intrastrand d(GpG) crosslink (~65%).

-

Minor Adducts: 1,2-intrastrand d(ApG) (~25%) and 1,3-intrastrand d(GpNpG).

Signaling Pathway (Graphviz):

Caption: The cascade from cellular entry to apoptosis via DNA distortion and protein recognition shielding.

Comparative Pharmacology: Pt(en)Cl₂ vs. Cisplatin

While structurally similar, the ethylenediamine ligand alters the pharmacokinetic profile. Pt(en)Cl₂ is often used as a benchmark to test if resistance mechanisms are specific to the amine ligands.

| Feature | Cisplatin ( | Pt(en)Cl₂ (CAS 14096-51-6) |

| Cytotoxicity (L1210 Leukemia) | IC50: ~1.0 – 5.0 µM | IC50: ~2.0 – 10.0 µM (Comparable/Slightly Lower) |

| Cellular Uptake | Passive diffusion + CTR1 | Passive diffusion (Enhanced by lipophilicity of en) |

| Cross-Resistance | N/A (Reference) | High cross-resistance with Cisplatin-resistant lines. |

| Nephrotoxicity | High | Moderate (Ethylenediamine alters excretion kinetics). |

| DNA Repair | Recognized by NER pathway | Recognized by NER; similar repair kinetics. |

Note: IC50 values are assay-dependent. In general, Pt(en)Cl₂ is considered equipotent to Cisplatin in sensitive lines but shares its resistance profile.

Safety & Handling (SDS Highlights)

Signal Word: WARNING

-

Hazard Statements:

-

H301: Toxic if swallowed.

-

H317: May cause an allergic skin reaction (Platinum sensitizer).

-

H318: Causes serious eye damage.

-

H351: Suspected of causing cancer (based on mechanism).

-

-

Handling:

-

Use only in a Class II Biological Safety Cabinet.

-

Wear nitrile gloves (double gloving recommended) and N95/P100 respiratory protection if handling powder.

-

Deactivation: Spills should be treated with 10% Sodium Thiosulfate solution to quench the platinum reactivity immediately.

-

References

-

Rosenberg, B., et al. (1969). "Platinum Compounds: a New Class of Potent Antitumour Agents." Nature. Link

- Dhara, S. C. (1970). "A Rapid Method for the Synthesis of Cis-[Pt(NH3)2Cl2]." Indian Journal of Chemistry.

-

Eastman, A. (1986). "Reevaluation of interaction of cis-dichloro(ethylenediamine)platinum(II) with DNA." Biochemistry. Link

-

PubChem. (2024). "Dichloro(ethylenediamine)platinum(II) Compound Summary." National Library of Medicine. Link

- Lippert, B. (1999). Cisplatin: Chemistry and Biochemistry of a Leading Anticancer Drug. Wiley-VCH.

Molecular Geometry and Characterization of Dichloro(ethylenediamine)platinum(II)

Topic: Molecular Geometry and Physicochemical Characterization of

Executive Summary

Dichloro(ethylenediamine)platinum(II), denoted as

Molecular Architecture & Geometry

Coordination Geometry

The platinum(II) center in

-

Chelate Effect: The ethylenediamine ligand forms a 5-membered chelate ring with the platinum atom. This ring is not perfectly planar; it adopts a puckered conformation (typically rapidly interconverting between

and -

Bite Angle: The geometric constraint of the 5-membered ring results in an N-Pt-N "bite angle" significantly smaller than the ideal 90° of a perfect square plane.

Structural Parameters (Crystallographic Data)

Based on X-ray diffraction studies (e.g., Ellis & Hambley, 1994), the bond metrics are defined as follows:

| Parameter | Value (Approx.) | Note |

| Pt-N Bond Length | 2.032 Å | Typical for Pt(II)-amine bonds. |

| Pt-Cl Bond Length | 2.318 Å | Slightly longer than in |

| N-Pt-N Angle | ~83-84° | The "Bite Angle"; deviates from 90° due to ring strain. |

| Cl-Pt-Cl Angle | ~90-92° | Compensates for the compressed N-Pt-N angle. |

Visualization of Molecular Connectivity

The following diagram illustrates the connectivity and the chelate ring logic.

Figure 1: Connectivity graph of

Synthesis Protocol: The Dhara Method

While

Reagents

-

Potassium Tetrachloroplatinate(II) (

)[1] -

Potassium Iodide (KI)

-

Ethylenediamine (en)

-

Silver Nitrate (

) -

Potassium Chloride (KCl)

Step-by-Step Workflow

-

Formation of Iodide Precursor: Dissolve

in water. Add excess KI (4 equivalents). The solution turns dark red/brown due to the formation of -

Coordination of Ligand: Add ethylenediamine (1 equivalent) to the

solution. The yellow/brown precipitate -

Removal of Iodide: Collect

and suspend in water. Add -

Chloride Substitution: Add excess KCl to the filtrate. The aqua ligands are displaced by chloride, precipitating the final product.

Figure 2: The Dhara synthesis pathway ensuring cis-purity via the iodide intermediate.

Characterization Framework

Pt NMR Spectroscopy

Platinum-195 is a spin-1/2 nucleus with a wide chemical shift range (~13,000 ppm), making it highly sensitive to the coordination environment.

-

Expected Shift:

-2100 to -2300 ppm (relative to -

Significance: This range is characteristic of a

coordination sphere. A shift near -2149 ppm (similar to Cisplatin) confirms the presence of two amine donors and two chlorides. -

Coupling: If

N enriched en is used,

Infrared (IR) Spectroscopy

Vibrational spectroscopy confirms the presence of the ligand and the metal-halide bond.

| Mode | Wavenumber ( | Assignment |

| 3200 - 3300 | Amine stretching (broad/strong). | |

| 320 - 330 | Metal-chloride stretch. Cis geometry typically shows two bands (symmetric & asymmetric), though they may overlap. | |

| Ring Puckering | 500 - 600 | Deformation modes of the 5-membered chelate ring. |

Mechanism of Action: DNA Interaction

The pharmacological activity of

-

Aquation: Inside the cell (low

concentration), one or both chloride ligands are replaced by water, generating the electrophilic species -

DNA Adduct Formation: The aquated platinum attacks the N7 position of guanine bases on DNA.

-

Crosslinking: The complex preferentially forms 1,2-intrastrand crosslinks between adjacent guanines (GpG). This distorts the DNA helix (bending it ~45°), inhibiting transcription and replication, ultimately triggering apoptosis.

Figure 3: Pharmacological pathway from hydrolysis to DNA crosslinking.

References

-

Ellis, L. T., & Hambley, T. W. (1994). Dichloro(ethylenediamine)platinum(II). Acta Crystallographica Section C, 50(12), 1888–1889. Link

- Dhara, S. C. (1970). A Rapid Method for the Synthesis of Cis- [Pt(NH3)2Cl2]. Indian Journal of Chemistry, 8, 193–194.

- Appleton, T. G., & Hall, J. R. (1980). 195Pt NMR spectroscopy of platinum complexes. Inorganic Chemistry. (General reference for Pt-N2Cl2 shifts).

- Lippard, S. J., et al. (Various). Mechanisms of Platinum Anticancer Drugs. (General grounding for DNA binding mechanism).

Sources

Technical Guide: Solubility & Stability Profile of Dichloro(ethylenediamine)platinum(II)

[1]

Executive Summary

Dichloro(ethylenediamine)platinum(II) (CAS: 14096-51-6), often abbreviated as [Pt(en)Cl₂], serves as a critical reference compound in the development of platinum-based antineoplastic agents.[1] Structurally analogous to Cisplatin, its solubility profile is governed by the square-planar geometry and the bidentate ethylenediamine ligand.

Key Technical Takeaway: While [Pt(en)Cl₂] exhibits thermodynamic solubility in water comparable to Cisplatin (~1.0 – 2.5 mg/mL), its kinetic stability is heavily solvent-dependent.[2] Researchers must avoid storing stock solutions in DMSO due to rapid ligand exchange (solvolysis), which deactivates the complex. This guide outlines the precise solubility limits, hydrolysis mechanisms, and validated protocols for preparation to ensure experimental reproducibility.

Physicochemical Profile

Understanding the molecular drivers of solubility is essential for formulation. The ethylenediamine ligand creates a chelate ring that is more hydrophobic than the ammine ligands of Cisplatin, yet the complex remains polar enough for aqueous solvation.

| Property | Value / Description |

| Formula | C₂H₈Cl₂N₂Pt |

| Molecular Weight | 326.1 g/mol |

| Geometry | Square Planar (cis-configuration enforced by bidentate ligand) |

| Appearance | Yellow to orange crystalline solid |

| Coordination Sphere | Pt(II) coordinated to two nitrogen atoms (en) and two chloride ions |

| Key Risk | Photosensitive; Hygroscopic; Reactive with S-donor solvents |

Solubility & Stability Matrix

The following data consolidates thermodynamic solubility limits with kinetic stability warnings.

Solvent Compatibility Table[1]

| Solvent | Solubility (Approx. @ 25°C) | Stability Status | Application Notes |

| Water (DI) | ~1.0 – 2.5 mg/mL | Low (Kinetic) | Subject to aquation (hydrolysis).[2] Use immediately; do not store. |

| 0.9% Saline (NaCl) | ~1.0 mg/mL | High | Chloride ions suppress aquation via the Common Ion Effect.[2] Preferred for aqueous storage.[2][3] |

| DMSO | > 100 mg/mL | Unstable | CRITICAL WARNING: DMSO displaces Cl⁻ ligands, forming inactive [Pt(en)(DMSO)Cl]⁺ adducts.[2] Use only for immediate transfers. |

| DMF | ~10 – 20 mg/mL | Moderate | Better alternative to DMSO for organic stock solutions, though slow solvolysis can occur over days.[2] |

| Ethanol/Methanol | < 0.1 mg/mL | Stable | Poor solubility.[2] Useful as antisolvents for recrystallization. |

The DMSO Trap (Mechanistic Warning)

Many researchers default to DMSO for platinum compounds due to high solubility.[2] However, DMSO is a sulfur-donor ligand with a high affinity for Pt(II).[2]

Mechanistic Insight: Hydrolysis Pathways

In aqueous media, [Pt(en)Cl₂] undergoes aquation, where water replaces the chloride ligands. This is the "activation" step required for DNA binding, but it also leads to degradation if uncontrolled.

Diagram 1: Aquation and Common Ion Effect

This diagram illustrates the equilibrium between the stable dichloro form and the reactive aquated species.[2]

Caption: The hydrolysis pathway of [Pt(en)Cl₂]. High chloride concentration (blue dashed arrow) shifts equilibrium left, stabilizing the drug.

Validated Experimental Protocols

Protocol A: Preparation of a Stable Stock Solution (1 mM)

Objective: Create a stable stock for biological assays without inducing DMSO artifacts.

-

Weighing: Weigh 3.26 mg of [Pt(en)Cl₂] into a sterile glass vial. Avoid using metal spatulas if possible (use PTFE or ceramic) to prevent trace reduction.

-

Solvent Choice:

-

Option 1 (Preferred): Add 10 mL of 0.9% NaCl (Saline) .

-

Option 2 (Organic): Add 10 mL of DMF (N,N-Dimethylformamide).[2]

-

-

Dissolution:

-

Sonicate at room temperature for 5–10 minutes.

-

Note: Do not heat above 40°C, as this accelerates degradation.

-

-

Filtration: Filter through a 0.22 µm PTFE syringe filter to remove micro-particulates.[2]

-

Storage: Store saline solutions at 4°C protected from light. Use DMF solutions within 24 hours.

Protocol B: Determination of Saturation Solubility (Shake-Flask Method)

Objective: Accurately determine thermodynamic solubility in a specific buffer system.

-

Excess Addition: Add excess solid [Pt(en)Cl₂] (approx. 10 mg) to 2 mL of the target solvent (e.g., Water, PBS).[2]

-

Equilibration: Shake or stir at 25°C for 24 hours.

-

Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter (0.22 µm).

-

Quantification:

Decision Logic for Solvent Selection

Use this logic flow to determine the correct solvent system for your specific assay.

Caption: Decision tree for solvent selection emphasizing the avoidance of DMSO in favor of Saline or DMF/Saline mixtures.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10903489, Dichloro(ethylenediamine)platinum(II).[2] Retrieved from [Link][2][4]

-

De Paula, Q. A., et al. (2003). The hydrolysis process of the cis-dichloro(ethylenediamine)platinum(II): A theoretical study.[2] The Journal of Chemical Physics.[2] Retrieved from [Link]

-

Hall, M. D., et al. (2014). The role of DMSO in the kinetics and thermodynamics of platinum drug action.[2] (General reference on Pt-DMSO instability).

-

Basolo, F., & Pearson, R. G. Mechanisms of Inorganic Reactions.[2] (Classic text establishing the lability of Pt(II) ligands).[2]

An In-Depth Technical Guide to the Spectroscopic Analysis of Dichloro(ethylenediamine)platinum(II)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Dichloro(ethylenediamine)platinum(II)

Dichloro(ethylenediamine)platinum(II), with the chemical formula C₂H₈Cl₂N₂Pt, is a square planar coordination complex.[1][2] Its molecular weight is approximately 326.08 g/mol .[1] This compound, also known by alternate names such as Dichloro(1,2-diaminoethane)platinum and Platinum ethylenediamine dichloride, is a key player in the development of platinum-based therapeutics and serves as a valuable model for studying the reaction mechanisms of similar complexes.[1] The cis isomer, in particular, has garnered attention for its potential anticancer properties, acting as a DNA synthesis inhibitor.[3] Understanding its structural and electronic properties through meticulous spectroscopic analysis is paramount for quality control, mechanistic studies, and the rational design of new metal-based drugs.[4]

Key Properties:

| Property | Value |

| CAS Number | 14096-51-6 |

| Molecular Formula | C₂H₈Cl₂N₂Pt |

| Molecular Weight | 326.09 g/mol [2] |

| Appearance | Yellow solid[5] |

Foundational Knowledge: Synthesis and Handling

A prerequisite to any spectroscopic analysis is the pure synthesis and safe handling of the compound.

Synthesis Overview

The synthesis of dichloro(ethylenediamine)platinum(II) typically involves the reaction of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with ethylenediamine. The reaction proceeds via the substitution of two chloride ligands by the bidentate ethylenediamine ligand. Careful control of reaction conditions is essential to ensure the formation of the desired cis-isomer, which is often the more biologically active form.[3]

Diagram: Synthesis Workflow

Caption: A generalized workflow for the synthesis of dichloro(ethylenediamine)platinum(II).

Safety and Handling

Dichloro(ethylenediamine)platinum(II) is a hazardous substance and must be handled with appropriate personal protective equipment (PPE).[5][6] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2][7] All handling should be performed in a well-ventilated area, preferably a fume hood.[5]

Hazard Summary:

| Hazard | GHS Classification |

| Skin Irritation | Category 2[2] |

| Eye Irritation | Category 2[2] |

| Respiratory Irritation | STOT SE 3[2] |

Core Spectroscopic Techniques

A multi-spectroscopic approach is essential for the unambiguous characterization of dichloro(ethylenediamine)platinum(II).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of platinum complexes in solution.[8] For dichloro(ethylenediamine)platinum(II), ¹H, ¹³C, and ¹⁹⁵Pt NMR are particularly informative.

-

¹H NMR: Provides information about the protons on the ethylenediamine ligand. The chemical shifts and coupling patterns can confirm the coordination of the ligand to the platinum center.

-

¹³C NMR: Complements the ¹H NMR data by providing information about the carbon skeleton of the ethylenediamine ligand.

-

¹⁹⁵Pt NMR: This is a highly sensitive probe of the electronic environment around the platinum nucleus. The chemical shift of ¹⁹⁵Pt is very sensitive to the nature of the ligands coordinated to it. The large chemical shift range of ¹⁹⁵Pt allows for the resolution of subtle structural differences.[8]

Experimental Protocol: ¹⁹⁵Pt NMR

-

Sample Preparation: Dissolve an accurately weighed sample of dichloro(ethylenediamine)platinum(II) in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Reference: A common external reference for ¹⁹⁵Pt NMR is 1.2 M Na₂PtCl₆ in D₂O.[9]

-

Acquisition: Acquire the spectrum on a high-field NMR spectrometer equipped with a multinuclear probe.[10] Due to the wide chemical shift range, a large spectral width is necessary.

-

Data Processing: Process the free induction decay (FID) with an appropriate window function and Fourier transform to obtain the frequency-domain spectrum.

Diagram: NMR Analysis Workflow

Caption: A streamlined workflow for NMR analysis of platinum complexes.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.[11] In the case of dichloro(ethylenediamine)platinum(II), IR spectroscopy can confirm the coordination of the ethylenediamine ligand.

Expected Vibrational Modes:

-

N-H Stretching: The N-H stretching vibrations of the coordinated amine groups typically appear in the region of 3100-3300 cm⁻¹.

-

C-H Stretching: The C-H stretching vibrations of the methylene groups in the ethylenediamine ligand are observed around 2850-3000 cm⁻¹.

-

N-H Bending: The N-H bending (scissoring) vibration is expected in the range of 1560-1640 cm⁻¹.

-

Pt-N and Pt-Cl Stretching: These vibrations occur at lower frequencies, typically below 600 cm⁻¹, and provide direct evidence of the coordination of the ligands to the platinum center.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. For platinum(II) complexes, the observed absorption bands are typically due to d-d transitions and ligand-to-metal charge transfer (LMCT) transitions. The position and intensity of these bands are sensitive to the coordination environment of the platinum ion. A simple and sensitive spectrophotometric method for the determination of platinum in the form of the PtCl₆²⁻ complex involves measuring the absorbance at 260 nm.[12]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of dichloro(ethylenediamine)platinum(II) in a suitable solvent (e.g., water or a non-coordinating organic solvent).

-

Blank Measurement: Record the spectrum of the pure solvent to be used as a baseline.

-

Sample Measurement: Record the absorption spectrum of the sample solution over the desired wavelength range (typically 200-800 nm).

-

Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) for each band.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a powerful technique for determining the molecular weight of the complex and studying its solution behavior, such as hydrolysis.[4] By dissolving the compound in water and analyzing the resulting solution with a mass spectrometer, one can detect the parent ion and various hydrolysis products.[4]

X-ray Crystallography: The Definitive Structure

For an unambiguous determination of the solid-state structure, single-crystal X-ray diffraction is the gold standard. This technique provides precise information about bond lengths, bond angles, and the overall geometry of the molecule, allowing for the definitive confirmation of the cis or trans isomer.

Conclusion

The comprehensive spectroscopic analysis of dichloro(ethylenediamine)platinum(II) requires a multi-faceted approach. Each technique provides a unique piece of the structural and electronic puzzle. By combining the insights from NMR, IR, UV-Vis, and mass spectrometry, and ideally confirming with X-ray crystallography, researchers can achieve a thorough and validated characterization of this important platinum complex. This rigorous analytical workflow is essential for ensuring the quality and reproducibility of research in medicinal chemistry and drug development.

References

- American Chemical Society (ACS) Publications. (n.d.). An experimental and theoretical investigation into the hydrolysis of dichloro(ethylenediamine)platinum(II) via electrospray mass spectrometry and density functional theory.

- Chegg. (2022, February 22). cis-Dichloro bis(ethylenediamine)cobalt(iii) Chloride.

- Santa Cruz Biotechnology. (n.d.). Dichloro(1,2-diaminocyclohexane)platinum(II).

- American Chemical Society (ACS) Publications. (2024, September 27). Characterization and Solid-State UV–Vis Investigations of Photoelectrocatalytically Active La5Cl7[TeO3]4, a Mixed Anion Compound with Alternating 2D Layers of Oxygen and Chlorine. Inorganic Chemistry.

- American Elements. (n.d.). Dichloro(ethylenediamine)platinum(II).

- Santa Cruz Biotechnology. (n.d.). Dichloro(ethylenediamine)platinum(II).

- ChemRxiv. (n.d.). Coordination environments of platinum single atom catalysts from NMR fingerprints.

- ChemicalBook. (n.d.). DICHLORO(ETHYLENEDIAMINE)PLATINUM(II).

- CymitQuimica. (n.d.). Bis(ethylenediamine)platinum(II)chloride.

- PubChem. (n.d.). Dichlorobis(ethylenediamine)platinum(II).

- PubChem. (n.d.). Dichloro(ethylenediamine)platinum(II).

- Sigma-Aldrich. (n.d.). Dichloro(ethylenediamine)platinum(II) 99%.

- PubChem. (n.d.). Platinum(2+), bis(1,2-ethanediamine-N,N')-, dichloride, (SP-4-1)-.

- Journal of the American Chemical Society. (n.d.). The Stereochemistry of Complex Inorganic Compounds. X. The Stereoisomers of Dichlorobis-(ethylenediamine)-platinum (IV) Chloride1.

- Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET - Dichloro(ethylenediamine)platinum (II).

- Biosynth. (n.d.). Dichloro(ethylenediamine)platinum(II).

- University of Ottawa. (n.d.). 195Pt Platinum NMR.

- ResearchGate. (n.d.). UV-Vis spectra in CH2Cl2 of Pt-Br, Pt-Cl, Pt-I, Pt-CN and the....

- ResearchGate. (n.d.). UV–Vis spectra of (a) Pt(Bipy)Cl2, (b) PLLA-Bipy and (c)....

- Royal Society of Chemistry (RSC) Publishing. (2024, November 20). Structural characterization of surface immobilized platinum hydrides by sensitivity-enhanced 195 Pt solid state NMR spectroscopy and DFT calculations.

- ResearchGate. (n.d.). Fig. 3 UV-vis spectra of Pt(IV) complexes 2a, 2b, 2c and 2d in CH 2 Cl....

- ResearchGate. (n.d.). 195 Pt NMR spectra of (a) an aqueous solution of H2PtCl6 to which a....

- PubMed. (n.d.). Determination of platinum(IV) by UV spectrophotometry.

- Scribd. (n.d.). Ig 02 | PDF | Coordination Complex | Ultraviolet–Visible Spectroscopy.

- IMSERC. (n.d.). NMR Periodic Table: Platinum NMR.

- Colonial Metals Inc. (n.d.). Dichloro (ethylenediammine) platinum(II).

Sources

- 1. Dichloro(ethylenediamine)platinum(II) | CAS 14096-51-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. Dichloro(ethylenediamine)platinum(II) | C2H8Cl2N2Pt | CID 10903489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. Dichlorobis(ethylenediamine)platinum(II) | C4H16Cl2N4Pt | CID 15367446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (195Pt) Platinum NMR [chem.ch.huji.ac.il]

- 9. NMR Periodic Table: Platinum NMR [imserc.northwestern.edu]

- 10. chemrxiv.org [chemrxiv.org]

- 11. chegg.com [chegg.com]

- 12. Determination of platinum(IV) by UV spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermogravimetric Analysis of [Pt(en)Cl2]

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Thermal Stability of a Key Platinum Complex

Dichloro(ethylenediamine)platinum(II), [Pt(en)Cl₂], is a square planar platinum(II) complex that serves as a crucial precursor in the synthesis of various platinum-based therapeutic agents. Its chemical reactivity and stability are of paramount importance in drug design and development. Thermogravimetric analysis (TGA) is an essential analytical technique for characterizing the thermal stability and decomposition profile of such compounds. This in-depth guide provides a comprehensive overview of the principles, methodology, and interpretation of the thermogravimetric analysis of [Pt(en)Cl₂], offering valuable insights for researchers and professionals in the field.

Understanding the thermal behavior of [Pt(en)Cl₂] is critical for several reasons. It provides a fingerprint of the compound's thermal stability, defining the temperature limits for its handling and storage. Furthermore, the decomposition pathway elucidated by TGA can offer insights into the compound's chemical structure and bonding. For drug development professionals, this information is vital for formulation studies and for predicting the compound's behavior under various processing conditions.

The Science of Thermogravimetric Analysis: A Foundational Overview

Thermogravimetric analysis is a technique in which the mass of a substance is monitored as a function of temperature or time while the sample is subjected to a controlled temperature program in a controlled atmosphere. The resulting data is typically presented as a TGA curve, which plots the percentage of mass loss against temperature. The first derivative of this curve, known as the derivative thermogram (DTG), shows the rate of mass loss and helps to identify the temperatures at which the most significant decomposition events occur.

The choice of atmosphere is a critical experimental parameter that significantly influences the decomposition pathway. An inert atmosphere, such as nitrogen or argon, allows for the study of the intrinsic thermal stability of the compound, revealing decomposition processes driven solely by heat. In contrast, an oxidative atmosphere, such as air or oxygen, can induce oxidative decomposition, often at lower temperatures, providing insights into the material's susceptibility to oxidation.

Experimental Protocol: A Self-Validating System for Reliable Data

The following protocol outlines a robust methodology for the thermogravimetric analysis of [Pt(en)Cl₂]. The causality behind each experimental choice is explained to ensure the generation of reliable and reproducible data.

Instrumentation:

A calibrated thermogravimetric analyzer capable of simultaneous TGA-DTA/DSC analysis is recommended. This allows for the concurrent measurement of mass loss and thermal events (endothermic or exothermic processes), providing a more complete picture of the decomposition process.

Experimental Parameters:

| Parameter | Recommended Setting | Rationale |

| Sample Mass | 5-10 mg | An optimal sample size that is representative of the bulk material while minimizing thermal gradients within the sample. |

| Crucible | Platinum or Alumina | Inert materials that will not react with the sample or its decomposition products at high temperatures. |

| Atmosphere | High-purity Nitrogen (inert) | To study the intrinsic thermal stability of [Pt(en)Cl₂] without the influence of oxidative reactions. |

| Flow Rate | 50-100 mL/min | Ensures an inert environment and efficiently removes gaseous decomposition products from the sample area. |

| Heating Rate | 10 °C/min | A common heating rate that provides good resolution of thermal events without excessively long analysis times. |

| Temperature Range | Ambient to 800 °C | Sufficient to cover the entire decomposition profile of the complex, from the initial loss of ligands to the final platinum residue. |

Step-by-Step Methodology:

-

Sample Preparation: A small, representative sample of [Pt(en)Cl₂] (5-10 mg) is accurately weighed into a tared TGA crucible.

-

Instrument Setup: The TGA instrument is purged with high-purity nitrogen for at least 30 minutes prior to the analysis to ensure an inert atmosphere.

-

Analysis: The sample is heated from ambient temperature to 800 °C at a constant rate of 10 °C/min under a nitrogen flow of 50-100 mL/min.

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

-

Data Analysis: The resulting TGA and DTG curves are analyzed to determine the onset and peak temperatures of decomposition, the percentage of mass loss at each step, and the final residue.

Interpreting the Thermogram: A Stepwise Decomposition

Hypothetical TGA and DTG Curves of [Pt(en)Cl₂]

Caption: Hypothetical TGA (blue) and DTG (red, dashed) curves for [Pt(en)Cl2].

Decomposition Pathway:

The thermal decomposition of [Pt(en)Cl₂] in an inert atmosphere is anticipated to proceed through the following stages:

-

Step 1: Loss of Ethylenediamine Ligand. The initial mass loss is attributed to the cleavage of the platinum-nitrogen bonds and the subsequent release of the bidentate ethylenediamine (en) ligand. This step is expected to occur in the temperature range of approximately 200-300°C.

-

Step 2: Loss of Chloride Ligands. Following the removal of the organic ligand, the remaining platinum(II) chloride (PtCl₂) undergoes further decomposition with the loss of chlorine. This process likely occurs at higher temperatures, in the range of 300-500°C.

-

Final Residue: The final product of the decomposition is expected to be metallic platinum. The theoretical percentage of platinum in [Pt(en)Cl₂] is approximately 59.8%. The experimental final residue should closely match this theoretical value, confirming the complete decomposition of the complex.

Quantitative Data Summary (Hypothetical):

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) (Observed) | Mass Loss (%) (Theoretical) | Gaseous Products | Solid Intermediate/Residue |

| 1 | ~200 - 300 | ~18.4 | 18.4 | Ethylenediamine (C₂H₈N₂) | PtCl₂ |

| 2 | ~300 - 500 | ~21.8 | 21.8 | Chlorine (Cl₂) | Pt |

| Final Residue | > 500 | ~59.8 | 59.8 | - | Platinum (Pt) |

Visualizing the Process: Decomposition Pathway and Experimental Workflow

To further clarify the processes involved, the following diagrams illustrate the proposed decomposition pathway and the general experimental workflow for the thermogravimetric analysis of [Pt(en)Cl₂].

Caption: Proposed thermal decomposition pathway of [Pt(en)Cl2] under an inert atmosphere.

Caption: General experimental workflow for the thermogravimetric analysis of [Pt(en)Cl2].

Conclusion: A Powerful Tool for Characterization and Quality Control

Thermogravimetric analysis is an indispensable tool for characterizing the thermal properties of [Pt(en)Cl₂] and other platinum-based compounds. By providing detailed information on thermal stability, decomposition pathways, and final residue, TGA serves as a robust method for quality control, stability assessment, and formulation development. The insights gained from TGA are crucial for ensuring the integrity and performance of these important pharmaceutical compounds. This guide provides a comprehensive framework for conducting and interpreting the thermogravimetric analysis of [Pt(en)Cl₂], empowering researchers and professionals to confidently apply this powerful technique in their work.

References

- Jacewicz, D., Pranczk, J., Wyrzykowski, D., & Chmurzyński, L. (2014). Thermal properties of [Co(en)2Cl2]Cl in solid state. Cis–trans isomerization of the [Co(en)2Cl2]+ complex ion in methanol.

-

TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]

-

NETZSCH-Gerätebau GmbH. (n.d.). Simultaneous Thermal Analysis (STA). Retrieved from [Link]

-

Journal of Thermal Analysis and Calorimetry. (n.d.). Springer. Retrieved from [Link]

Technical Guide: Initial Toxicity Screening of Platinum(II) Complexes

Executive Summary: The "Attrition First" Philosophy

In the development of Platinum(II) anticancer agents, efficacy is rarely the bottleneck; toxicity is. Cisplatin, despite its clinical success, is limited by nephrotoxicity, ototoxicity, and inherent resistance.[1] The goal of an initial screening protocol is not to prove a drug works, but to fail toxic candidates fast.

This guide outlines a self-validating screening architecture designed to filter Pt(II) libraries. It moves beyond simple IC50 generation to integrate physicochemical stability, hemocompatibility, and mechanistic verification early in the pipeline. By strictly adhering to these gates, researchers prevent the costly advancement of compounds that are destined to fail in in vivo ADME-Tox studies.

Phase 1: Physicochemical Characterization (The Stability Gate)

Before any biological assay, the complex must demonstrate stability in physiological vehicles. Pt(II) complexes are kinetically labile; they undergo aquation (exchange of labile ligands with water), which activates them but also leads to deactivation if uncontrolled.

Solvolysis and Vehicle Compatibility

The Trap: Dimethyl sulfoxide (DMSO) is the standard solvent for screening, but DMSO can displace labile ligands (like chlorides) in Pt(II) complexes, altering the chemical structure before it reaches the cell. Protocol:

-

Dissolve compound in DMSO-d6 and monitor via 1H-NMR or 195Pt-NMR over 24 hours.

-

Pass Criteria: <5% ligand displacement over 4 hours (standard assay window).

-

Alternative: If DMSO unstable, use DMF or solubilize directly in media using cyclodextrin inclusion.

Lipophilicity Assessment (LogP)

Lipophilicity dictates cellular uptake and liver accumulation.[2]

-

Method: Shake-flask method (n-octanol/water) quantified by ICP-MS.[2]

-

Target Range: A LogP between -0.5 and +2.5 is ideal.

-

> 3.0: High risk of hepatotoxicity and protein binding.

-

< -1.0: Poor membrane permeability (reduced efficacy).[2]

-

Phase 2: In Vitro Cytotoxicity & Selectivity Profiling

This phase determines the Selectivity Index (SI) .[2][3][4] A potent compound that kills normal cells equally fast is a poison, not a drug.

The Assay: MTT/MTS with Interference Correction

Critical Mechanism: Tetrazolium salts (MTT/MTS) are reduced to formazan by mitochondrial reductase.[2] However, electron-rich Pt(II) centers can chemically reduce MTT without cells, causing false "viability" signals (False Negatives).

Validated Protocol:

-

Plating: Seed cancer cells (e.g., A549, HCT116) and normal fibroblasts (e.g., MRC-5, HFF-1) at 5,000 cells/well.

-

Treatment: 72h incubation with serial dilutions.

-

The "Cell-Free" Control: Run a parallel plate with media + drug (no cells).[2] If absorbance > 0.1 OD in this plate, the Pt complex is reducing the dye.

-

Correction: Switch to Resazurin (Alamar Blue) or ATP-based luminescence assays (CellTiter-Glo), which are less prone to redox interference.

-

Selectivity Index (SI) Calculation

The SI is the primary go/no-go metric.

[2][3]Interpretation:

| SI Value | Classification | Action |

|---|---|---|

| < 2.0 | Non-selective | Discard (General Toxin) |

| 2.0 - 5.0 | Moderate Selectivity | Modify (Lead Optimization) |

| > 5.0 | Highly Selective | Advance to Phase 3 |

Phase 3: Hemocompatibility (ISO 10993-4)

Since Pt(II) drugs are typically administered intravenously (IV), they must not lyse red blood cells (RBCs). Direct interaction with the heme iron or RBC membrane can cause immediate hemolysis.

Hemolysis Assay Protocol

Standard: Adapted from ISO 10993-4 [1].

-

Source: Fresh human or rabbit blood (citrated).[2]

-

Preparation: Wash RBCs 3x with PBS; dilute to 2% v/v suspension.

-

Incubation: Mix drug (at 10x therapeutic concentration) with RBCs. Incubate 3h at 37°C.

-

Quantification: Centrifuge (2000g, 5 min). Measure supernatant hemoglobin at 540 nm.[2]

-

Controls:

Calculation:

Thresholds:

Phase 4: Mechanistic Validation (DNA & ROS)[2]

We must confirm the compound acts via the intended mechanism (DNA distortion) rather than non-specific oxidative destruction.

DNA Unwinding Assay (Gel Electrophoresis)

Cisplatin works by cross-linking DNA, unwinding the supercoiled structure.

-

Substrate: Supercoiled plasmid DNA (pUC19).[2]

-

Method: Incubate plasmid with drug (ratios 0.1 to 10) for 24h.[2] Run on 1% agarose gel.[2]

-

Readout: Look for the "mobility shift."

ROS Generation (DCFH-DA)

While some ROS is good for apoptosis, excessive ROS suggests off-target mitochondrial toxicity [3].

-

Probe: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Flow Cytometry: Treat cells for 6h -> Stain with DCFH-DA -> Measure fluorescence (FITC channel).[2]

-

Goal: Moderate increase (2-3x vs control) indicates signaling stress.[2] Massive increase (>10x) suggests necrosis/non-specific oxidation.[2]

Visualizations[1][2][6][7][8]

Diagram 1: The "Attrition First" Screening Workflow

This decision tree illustrates the logical flow of the screening process.

Caption: Sequential screening workflow. Candidates failing any gate are discarded immediately to conserve resources.

Diagram 2: Cellular Mechanism of Action

Visualizing the pathway from uptake to DNA adduct formation.

Caption: Activation pathway. Low cytoplasmic chloride triggers aquation, enabling DNA binding or mitochondrial stress.

References

-

International Organization for Standardization. (2017).[2][6] Biological evaluation of medical devices — Part 4: Selection of tests for interactions with blood (ISO 10993-4:2017).[2]

-

Galanski, M. (2006).[2][7][8] Recent developments in the field of anticancer platinum complexes.[1][9][10] Recent Patents on Anti-Cancer Drug Discovery.[2]

-

Wang, J., et al. (2025). Cellular Discrepancy of Platinum Complexes in Interfering with Mitochondrial DNA.[11][12] ACS Central Science.[2] [2]

-

Indran, I.R., et al. (2011). Screening of Cytotoxic Activity of Platinum(II) Complexes.[1][2][11] Methods in Molecular Biology.[2][4] [2]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Improvement of the Selectivity Index (SI) and Cytotoxicity Activity of Doxorubicin Drug by Panax ginseng Plant Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. banglajol.info [banglajol.info]

- 5. nano-lab.com.tr [nano-lab.com.tr]

- 6. nelsonlabs.com [nelsonlabs.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Platinum-Based Drugs and DNA Interactions Studied by Single-Molecule and Bulk Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Cellular Discrepancy of Platinum Complexes in Interfering with Mitochondrial DNA - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Technical Guide: In Vitro Cytotoxicity Profiling of Dichloro(ethylenediamine)platinum(II) [Pt(en)Cl2]

Introduction & Scope

Dichloro(ethylenediamine)platinum(II), denoted as [Pt(en)Cl2] , is a square-planar platinum(II) complex and a structural analog of the clinically ubiquitous chemotherapeutic Cisplatin (cis-diamminedichloroplatinum(II)). In [Pt(en)Cl2], the two monodentate ammine ligands of Cisplatin are replaced by a single bidentate ethylenediamine ("en") ligand.

While Cisplatin is the clinical gold standard, [Pt(en)Cl2] is a critical model compound in drug development for three reasons:

-

Structure-Activity Relationship (SAR): It helps researchers understand how the steric bulk and chelate effect of the diamine ligand influence DNA binding kinetics compared to free ammines.

-

Resistance Modeling: It is often used to probe mechanisms of resistance, particularly those involving nucleotide excision repair (NER) recognition of Pt-DNA adducts.

-

Stability: The bidentate "en" ligand reduces the likelihood of ligand exchange reactions that can deactivate the drug before it reaches the target.

This guide provides a rigorous protocol for evaluating the cytotoxicity of [Pt(en)Cl2], emphasizing chemical stability during stock preparation—a common source of experimental failure in platinum drug research.

Physicochemical Properties & Critical Handling[1][2]

WARNING: The choice of solvent is the single most critical variable in this protocol.

Many standard biological protocols recommend Dimethyl Sulfoxide (DMSO) for stock solutions. Do NOT store [Pt(en)Cl2] in DMSO.

-

The Chemistry: DMSO is a sulfur-containing nucleophile.[1] Over time, the sulfur atom in DMSO coordinates to the Pt(II) center, displacing the chloride ligands to form inactive species like

. This reaction deactivates the drug and alters its transport properties, leading to false-negative cytotoxicity data. -

The Solution: Use Dimethylformamide (DMF) for organic solubility or 0.9% Saline (NaCl) for aqueous stability.

Compound Specifications

| Property | Detail |

| Formula | C₂H₈Cl₂N₂Pt |

| MW | 326.09 g/mol |

| Appearance | Yellow crystalline powder |

| Solubility (Water) | Low (~1 mg/mL).[1] Requires warming/sonication. |

| Solubility (Saline) | Moderate. High Cl⁻ stabilizes the dichloro state. |

| Solubility (DMF) | High (~10 mg/mL).[1] Recommended for primary stock. |

Experimental Workflow: Stock Preparation & Dosing

The following workflow ensures that the [Pt(en)Cl2] species reaching the cells is chemically intact.

Reagent Preparation[4][5][6]

-

Primary Stock (10 mM): Dissolve [Pt(en)Cl2] powder in anhydrous DMF .

-

Note: If DMF is contraindicated for your sensitive cell line, use 0.9% NaCl with mild heating (40°C) and sonication.

-

-

Intermediate Dilution: Dilute the Primary Stock into PBS or Media immediately prior to use.

-

Target: Ensure the final DMF concentration on cells is <0.5% (v/v).

-

Workflow Visualization

Figure 1: Preparation workflow emphasizing the avoidance of DMSO storage to prevent ligand displacement.

Detailed Protocol: Cytotoxicity Assay (MTT/CCK-8)

This protocol is optimized for adherent cancer cell lines (e.g., HeLa, A549, MCF-7).

Phase 1: Cell Seeding (Day 0)

-

Harvest: Trypsinize cells and resuspend in complete growth media.

-

Count: Determine cell density using a hemocytometer or automated counter.

-

Seed: Dispense 100 µL of cell suspension per well into a 96-well flat-bottom plate.

-

Density: 3,000–5,000 cells/well (optimize so cells are in log phase at 72h).

-

-

Blanking: Leave one column (8 wells) with media only (no cells) for background subtraction.

-

Incubate: 24 hours at 37°C, 5% CO₂ to allow attachment.

Phase 2: Drug Treatment (Day 1)

-

Preparation: Prepare the 10 mM [Pt(en)Cl2] stock in DMF.

-

Serial Dilution: Prepare 2x concentrated solutions in complete media to account for the volume already in the well (or aspirate and replace with 1x).

-

Range: 0.1 µM to 100 µM (Logarithmic scale: 0.1, 0.3, 1, 3, 10, 30, 100 µM).

-

-

Controls:

-

Negative Control: Media + Vehicle (e.g., 0.5% DMF).

-

Positive Control: Cisplatin (known IC50 ~1–10 µM depending on line).

-

-

Application: Add 100 µL of drug solution to designated wells (Triplicate).

-

Incubate: 48 to 72 hours.

Phase 3: Readout (Day 3 or 4)

Choose one method based on throughput needs.

Option A: MTT Assay (Classic)

-

Add 20 µL MTT (5 mg/mL in PBS) to each well.

-

Incubate 3–4 hours until purple formazan crystals form.

-

Aspirate media carefully (do not dislodge crystals).

-

Add 150 µL DMSO to solubilize crystals.

-

Shake plate for 10 mins.

-

Measure Absorbance at 570 nm .

Option B: CCK-8 / WST-8 (High Throughput)

-

Add 10 µL CCK-8 reagent directly to the wells.

-

Incubate 1–4 hours (monitor color change).

-

Measure Absorbance at 450 nm .[2]

Mechanism of Action & Data Interpretation[2][6][10][11][12]

Understanding the mechanism is vital for interpreting "resistance."[5] [Pt(en)Cl2] is a prodrug . It is inactive until it undergoes aquation inside the cell.

The Activation Pathway

-

Uptake: Enters via CTR1 (Copper Transporter 1) or passive diffusion.

-

Aquation: Low intracellular Cl⁻ (~4-20 mM) favors the loss of Cl⁻ ligands.

-

Binding: The aquated Pt species attacks the N7 position of guanine bases.

-

Adduct Formation: Forms 1,2-intrastrand crosslinks (GpG), bending DNA and blocking polymerase progression.

Figure 2: Mechanism of Action. The transition from the stable dichloro form to the reactive aqua form is driven by the intracellular chloride gradient.

Calculating IC50

-

Normalize: Calculate % Viability =

. -

Plot: X-axis = Log[Concentration]; Y-axis = % Viability.

-

Fit: Non-linear regression (Sigmoidal dose-response, variable slope).

-

Equation:

-

Expected Results & Troubleshooting

| Observation | Possible Cause | Corrective Action |

| High IC50 (Low Potency) | Drug inactivation via DMSO. | Re-make stock in DMF or Saline. Do not use old DMSO stocks. |

| High IC50 (Low Potency) | Hydrolysis in stock. | Ensure saline stocks are kept at high [Cl-] (0.9% NaCl). |

| Precipitation | Solubility limit reached. | Sonicate stock; ensure dilution into warm media. |

| Non-linear curve | Cell density too high. | Reduce seeding density; ensure cells are not over-confluent at 72h. |

References

-

-

Citation Context: Confirms the instability of platinum drugs in DMSO due to ligand displacement.[1]

-

- Hall, M. D., et al. (2014). Say No to DMSO: Usage of Dimethyl Sulfoxide for Platinum Drugs. Cancer Research. Citation Context: Authoritative source on the chemical reaction between DMSO and Pt(II) centers.

- Apps, M. G., et al. (2015). Cellular uptake and cytotoxicity of platinum chemotherapy drugs. Journal of Inorganic Biochemistry.

-

-

Citation Context: General cytotoxicity assay standards.[6]

-

-

National Institutes of Health (NIH). (2020). Effects of Solvents on In Vitro Potencies of Platinum Compounds. PMC. Retrieved from [Link]

- Citation Context: Comparative study showing potency loss of Cispl

Sources

Application Note: Characterization of Platinum-DNA Adducts via Agarose Gel Electrophoresis

Executive Summary & Mechanistic Basis

Platinum-based chemotherapeutics (e.g., Cisplatin, Carboplatin, Oxaliplatin) exert cytotoxicity primarily by forming covalent adducts with genomic DNA.[1][2] These adducts induce severe topological distortions—bending and unwinding the double helix—which inhibit replication and transcription.

Agarose gel electrophoresis remains the gold standard for physically characterizing these topological changes in a cell-free system. This guide details two distinct assay formats:

-

Native Plasmid Mobility Shift Assay: Quantifies the unwinding angle induced by drug binding. It relies on the conversion of negatively supercoiled DNA to a relaxed state, and subsequently to positively supercoiled DNA upon increasing drug load.

-

Alkaline (Denaturing) Agarose Gel: specifically detects Interstrand Crosslinks (ICLs) . Under denaturing conditions, non-crosslinked strands separate, while ICLs maintain the duplex integrity, resulting in distinct electrophoretic mobility.

The Mechanistic "U-Curve"

In the native assay, the migration of plasmid DNA is governed by its superhelical density (

-

Stage 1 (Unwinding): Platinum adducts (mostly intrastrand GpG) unwind the helix by ~13-20°. This reduces the number of negative supercoils, increasing the hydrodynamic radius and slowing migration.

-

Stage 2 (Coalescence): At a critical drug-to-nucleotide ratio (

), the plasmid is fully relaxed (comigrating with nicked/open-circular DNA). -

Stage 3 (Positive Supercoiling): Further platination continues unwinding, introducing positive supercoils, causing the plasmid to compact and migrate faster again.

Experimental Workflow Visualization

The following diagram illustrates the logical flow for the Native Plasmid Unwinding Assay, highlighting the critical decision points for data analysis.

Figure 1: Workflow for the Plasmid Unwinding Assay. Note the critical step of post-staining to mitigate fluorescence quenching artifacts.

Protocol A: Native Plasmid Unwinding Assay

Reagents & Equipment

-

DNA: Negatively supercoiled plasmid (e.g., pUC19 or pBR322). Note: Must be >90% supercoiled (Form I). Nicked DNA (Form II) acts as the marker for the relaxed position.

-

Drug: Cisplatin (or analog) dissolved in low-chloride buffer (e.g., 10 mM NaClO4) to facilitate aquation.

-

Buffer: 10 mM Tris-HCl (pH 7.4), 1 mM EDTA, 20 mM NaCl. Avoid high chloride during incubation to prevent reversal of aquation.

Step-by-Step Procedure

-

Preparation of Reaction Mixtures: Prepare a series of tubes with a fixed concentration of plasmid DNA (e.g., 20 µM nucleotides) and increasing concentrations of the platinum drug.

-

Target

range (drug/nucleotide): 0, 0.01, 0.02, ... up to 0.10. -

Expert Insight: Include a "Form II" control (nicked plasmid) to clearly identify the migration position of fully relaxed DNA.

-

-

Incubation: Incubate mixtures at 37°C for 24 hours in the dark.

-

Why 24h? To ensure the reaction reaches thermodynamic equilibrium and full conversion of monoadducts to crosslinks.

-

-

Electrophoresis:

-

Gel: 1.0% Agarose in TAE buffer.

-

Loading: Add loading dye (no SDS if possible, as it can alter topology, though standard buffers are usually acceptable).

-

Running Conditions: Run at low voltage (2–3 V/cm) for 3–5 hours.

-

Critical:Do NOT include Ethidium Bromide (EtBr) in the gel or running buffer. EtBr is an intercalator that introduces positive supercoiling, confounding the unwinding measurement.

-

-

Staining & Imaging:

-

Post-stain the gel in EtBr (0.5 µg/mL) or SYBR Gold for 30 minutes.

-

Destain in water for 15 minutes to reduce background.

-

Image under UV transillumination.

-

Data Analysis: Calculating Unwinding Angle ( )

The unwinding angle is calculated at the coalescence point —the

Formula:

- : Unwinding angle per adduct (degrees).

- : Superhelical density of the native plasmid (typically -0.05 to -0.07 for extracted plasmids).

- : The drug/nucleotide ratio at the coalescence point.

-

: Constant derived from the degrees of unwinding per superhelical turn (360° / 10.5 bp/turn

Protocol B: Alkaline Agarose Gel (ICL Detection)

This protocol is specific for detecting Interstrand Crosslinks.

Mechanism Visualization

Figure 2: Mechanism of ICL detection. Alkaline conditions separate non-linked strands, while ICLs prevent separation.

Step-by-Step Procedure

-

Gel Preparation:

-

Prepare a 1.0% alkaline agarose gel.

-

Buffer: 50 mM NaOH, 1 mM EDTA.

-

Allow the gel to equilibrate in the buffer for 30 minutes before loading.

-

-

Sample Preparation:

-

Incubate DNA with drug as in Protocol A.

-

Denaturation Step: Just before loading, add alkaline loading buffer (containing NaOH) to the samples.

-

Optional: Heat samples to 70°C for 5 minutes, then snap-cool on ice to ensure full denaturation of non-crosslinked species.

-

-

Electrophoresis:

-

Neutralization & Staining (Critical):

-

EtBr does not bind effectively at pH > 12.

-

Soak the gel in Neutralization Buffer (1M Tris-HCl, pH 7.6, 1.5 M NaCl) for 45 minutes.

-

Stain with EtBr/SYBR Gold in neutral buffer.

-

Technical Data & Troubleshooting

Table 1: Troubleshooting Common Issues

| Issue | Probable Cause | Corrective Action |

| No Mobility Shift | High Chloride Concentration | Ensure incubation buffer is chloride-free (use NaClO4 or Nitrate) to allow Pt aquation. |

| Smearing Bands | DNA Degradation / Nuclease | Use sterile, nuclease-free water and buffers. Add EDTA to stop reactions. |

| Faint Bands (High Drug) | EtBr Quenching | Pt adducts physically block EtBr intercalation. Load more DNA for high |

| "U-Curve" is Flat | Plasmid was Nicked | Ensure starting plasmid is >90% Form I (Supercoiled). Form II (Nicked) does not unwind. |

Expertise Note: Fluorescence Quenching

It is a known physicochemical phenomenon that Platinum-DNA adducts quench the fluorescence of Ethidium Bromide.

-

Why? The adduct distorts the major groove and alters the stacking interactions required for EtBr intercalation.

-

Impact: At high

values, the DNA band may appear to "disappear" or quantitate lower than it should. -

Correction: Do not rely solely on band intensity for quantitation of DNA mass in these assays. Rely on migration distance (topology) which is independent of fluorescence intensity.

References

-

Lippard, S. J. (1987). Chemistry and Molecular Biology of Platinum Anticancer Drugs. Pure and Applied Chemistry. Link

-

Brabec, V. (2002). DNA modifications by antitumor platinum and ruthenium compounds: their recognition and repair. Progress in Nucleic Acid Research and Molecular Biology. Link

-

Keck, M. V., & Lippard, S. J. (1992). Unwinding of supercoiled DNA by platinum-ethidium and related complexes. Journal of the American Chemical Society. Link

-

Addgene Protocols. (2018).[3] Agarose Gel Electrophoresis. Addgene. Link

-

National Institutes of Health (NIH). (2016). Platinum-Based Drugs and DNA Interactions.[1][2][5][6][7][8][9] PubMed Central. Link

Sources

- 1. Crystal structure of double-stranded DNA containing the major adduct of the anticancer drug cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. addgene.org [addgene.org]

- 4. Agarose Gel Electrophoresis-Chem 584 [protocols.io]

- 5. Immunocytochemical analysis of cisplatin-induced platinum-DNA adducts with double-fluorescence video microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Platinum-Based Drugs and DNA Interactions Studied by Single-Molecule and Bulk Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PDB-101: Molecule of the Month: Cisplatin and DNA [pdb101.rcsb.org]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

Application Note: High-Precision MTT Cytotoxicity Profiling of [Pt(en)Cl2]

Executive Summary & Scientific Rationale

This guide details the protocol for assessing the cytotoxicity of [Pt(en)Cl2] (Dichloro(ethylenediamine)platinum(II)), a structural analogue of Cisplatin. While the MTT assay is a standard tool for viability screening, assessing platinum(II) metallodrugs requires specific deviations from the generic protocol to ensure data integrity.

The Pharmacological Context: Unlike acute toxins that lyse cells immediately, [Pt(en)Cl2] acts via the formation of intra-strand DNA crosslinks (primarily at N7 positions of guanine). This mechanism triggers cell cycle arrest (G2/M) followed by apoptosis. Consequently, metabolic activity does not cease immediately upon drug exposure. Standard 24-hour incubations often yield false negatives (artificially high IC50 values) because the mitochondria—the target of the MTT reductase enzymes—remain active even as the cell commits to death.

The Assay Principle: The MTT assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan. This protocol is optimized to correlate this enzymatic activity with the delayed cytotoxic kinetics of platinum(II) complexes.

Critical Pre-Assay Considerations

Compound Stability & Solubilization

[Pt(en)Cl2] presents unique solubility challenges compared to organic small molecules.

-

Solvent Selection: While [Pt(en)Cl2] is sparingly soluble in water, DMSO (Dimethyl sulfoxide) is the preferred solvent for stock solutions in high-throughput screening to ensure sterility and consistency.

-

The Ligand Exchange Risk: Platinum(II) complexes are electrophilic. Storing [Pt(en)Cl2] in DMSO for extended periods can lead to solvolysis, where DMSO replaces the chloride ligands, altering the drug's potency.

-

Directive: Prepare DMSO stock solutions immediately prior to use . Do not store frozen DMSO stocks of this specific platinum complex for >1 week.

-

-

Vehicle Control: The final concentration of DMSO on cells must be

(v/v). Higher concentrations can permeabilize membranes, confounding the cytotoxicity data.

Experimental Controls (The Self-Validating System)

To ensure the assay measures true cytotoxicity and not chemical artifacts, the following controls are mandatory:

| Control Type | Contents | Purpose |

| Media Blank | Media only (No cells) | Background subtraction for spectrophotometer. |

| Vehicle Control | Cells + Media + 0.5% DMSO | Normalizes 100% viability; accounts for solvent toxicity. |

| Positive Control | Cells + Cisplatin (known IC50) | Validates cell line sensitivity and assay performance.[1] |

| Cell-Free Drug Control | Media + [Pt(en)Cl2] (High Conc.) + MTT | CRITICAL: Checks if the Pt complex chemically reduces MTT without cells (False Positive). |

Mechanism of Action & Assay Logic

The following diagram illustrates the temporal lag between [Pt(en)Cl2] uptake and the reduction of the MTT signal. This visualization explains why a 72-hour incubation is strictly recommended over 24 hours.

Caption: Temporal cascade of [Pt(en)Cl2] cytotoxicity. Note the lag phase between DNA binding and mitochondrial dysfunction.

Detailed Experimental Protocol

Reagent Preparation

-

MTT Stock Solution (5 mg/mL):

-

Dissolve MTT powder in PBS (pH 7.4).

-

Filter sterilize (0.22 µm syringe filter). Note: MTT is light-sensitive. Wrap tube in foil.

-

-

[Pt(en)Cl2] Stock:

-

Weigh [Pt(en)Cl2] powder.

-

Dissolve in sterile DMSO to 10-50 mM. Vortex vigorously.

-

-

Solubilization Solution:

-

Use 100% DMSO or Acidified Isopropanol (0.04 N HCl in isopropanol). DMSO is preferred for speed; Isopropanol is preferred if protein precipitation is observed.

-

Step-by-Step Methodology

Day 0: Cell Seeding

-

Harvest cells (e.g., A549, HeLa) in the exponential growth phase.

-

Seed cells into 96-well flat-bottom plates.

-

Density: 3,000–8,000 cells/well (Cell line dependent).

-

Volume: 100 µL per well.

-

-

Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

Day 1: Drug Treatment

-

Prepare serial dilutions of [Pt(en)Cl2] in culture media.

-

Range: Typically 0.1 µM to 100 µM (Logarithmic scale recommended).

-

Vehicle: Ensure DMSO concentration is constant across all wells (e.g., 0.5%).

-

-

Aspirate old media carefully (or add 2x drug concentrate to existing media to avoid shock).

-

Add 100 µL of drug-containing media to respective wells.

-

Crucial Step: Incubate for 72 hours .

-

Why? Platinum drugs require

2 cell cycles to manifest measurable mitochondrial toxicity.

-

Day 4: MTT Assay

-

Add 10 µL of MTT Stock (5 mg/mL) to each well (Final conc: 0.45 mg/mL).

-

Incubate for 3–4 hours at 37°C.

-

Observation: Check under a microscope.[2] Healthy cells will contain dark purple intracellular crystals.

-

-

Carefully remove the supernatant (media + MTT) without disturbing the crystals.

-

Tip: For non-adherent cells, spin the plate at 1000 rpm for 5 min before aspiration.

-

-

Add 100 µL of Solubilization Agent (DMSO) to each well.

-

Shake plate on an orbital shaker for 15 minutes (protected from light).

Day 4: Readout

-

Measure absorbance at 570 nm (Signal).

-

Measure absorbance at 630 nm (Reference/Background).

-

Calculate

.

Workflow Visualization

Caption: Optimized workflow for [Pt(en)Cl2] cytotoxicity assessment emphasizing the 72h incubation period.

Data Analysis & Troubleshooting

Calculating Viability

Plot % Viability (Y-axis) vs. Log[Concentration] (X-axis) using non-linear regression (Sigmoidal dose-response) to determine the IC50.

Troubleshooting Guide

| Issue | Potential Cause | Solution |

| High Background in Blanks | Microbial contamination or protein precipitation. | Use sterile technique.[2] Ensure all MTT is solubilized. |

| Low Signal in Controls | Low cell density or over-trypsinization. | Increase seeding density. Check cell health prior to assay.[2] |

| Variability between replicates | Pipetting error or evaporation. | Use multi-channel pipettes.[2] Fill edge wells with PBS (evaporation barrier). |

| False Positives (High Viability) | [Pt(en)Cl2] reducing MTT. | Check "Cell-Free Drug Control". If OD is high, switch to ATP-based assays (e.g., CellTiter-Glo). |

References

-

Mosmann, T. (1983).[3][4] Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55–63.[3][4]

-

National Cancer Institute (NCI). (2015). In Vitro Cell Line Screening Project (IVCLSP) Methodology. NCI Developmental Therapeutics Program.

-

Hall, M. D., et al. (2014). Say no to DMSO: usage of dimethyl sulfoxide for platinum complexes in biological assays. Cancer Research, 74(14), 3913–3922.

-

ATCC. (2023). MTT Cell Proliferation Assay Protocol. American Type Culture Collection.

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Platinum-Based Antineoplastic Agents

Introduction: The Critical Role of Platinum Compounds in Oncology and the Imperative for Precise Analysis

Platinum-based drugs, including cisplatin, carboplatin, and oxaliplatin, represent a cornerstone of modern chemotherapy regimens for a wide array of solid tumors. Their therapeutic efficacy is intrinsically linked to their ability to form adducts with DNA, thereby inducing apoptosis in rapidly proliferating cancer cells. However, the clinical utility of these potent agents is often constrained by a narrow therapeutic window and the risk of severe, dose-limiting toxicities such as nephrotoxicity and neurotoxicity. Consequently, the precise quantification of these compounds in pharmaceutical formulations and biological matrices is of paramount importance for ensuring patient safety, optimizing therapeutic outcomes, and advancing novel drug development.

High-Performance Liquid Chromatography (HPLC) has emerged as the preeminent analytical technique for the determination of platinum compounds. Its high resolution, sensitivity, and versatility enable the separation and quantification of the parent drug from its metabolites and degradation products. This application note provides a comprehensive overview of the principles and methodologies for the HPLC analysis of platinum-based drugs, tailored for researchers, scientists, and drug development professionals. We will delve into the inherent challenges associated with the analysis of these unique coordination complexes and present field-proven protocols to address them.

The Analytical Challenge: Navigating the Complex Chemistry of Platinum Compounds in HPLC

The successful HPLC analysis of platinum compounds necessitates a nuanced understanding of their chemical properties, which present several analytical hurdles:

-

Polarity and Poor Retention: Platinum drugs are highly polar inorganic complexes, leading to minimal retention on conventional reversed-phase (RP) columns.[1][2] This often results in co-elution with the solvent front and poor peak shape.

-

Low UV Absorbance: A significant challenge in the analysis of platinum compounds is their weak chromophores, resulting in poor absorption in the ultraviolet (UV) spectrum.[1][3] This inherent characteristic limits the sensitivity of UV-based detection methods.

-

Instability and Reactivity: Platinum compounds can undergo aquation and ligand exchange reactions in aqueous solutions, leading to the formation of various species that can complicate chromatographic analysis.[4] Their reactivity with biological macromolecules further complicates analysis in plasma and tissue samples.[5]

To overcome these challenges, several strategic approaches have been developed and validated within the scientific community. These strategies form the basis of the robust protocols detailed in this guide.

Strategic Approaches to HPLC Analysis of Platinum Compounds

Chromatographic Separation Strategies

The choice of stationary and mobile phases is critical for achieving adequate retention and separation of platinum compounds.

-

Reversed-Phase Chromatography with Ion-Pairing Agents: A common and effective strategy to enhance the retention of polar platinum compounds on nonpolar C18 columns is the addition of ion-pairing reagents to the mobile phase. These reagents, such as tetrabutylammonium hydrogen sulfate, form neutral ion pairs with the charged platinum complexes, increasing their hydrophobicity and interaction with the stationary phase.[6]

-

Amino and Cyano Columns: The use of polar stationary phases, such as amino (NH2) or cyano (CN) bonded phases, can provide alternative selectivity for the separation of platinum compounds through normal-phase or hydrophilic interaction liquid chromatography (HILIC) mechanisms.[7]

-

Mobile Phase Optimization: Careful optimization of the mobile phase composition, including the organic modifier (e.g., methanol, acetonitrile), pH, and buffer concentration, is essential for achieving optimal peak shape and resolution.

Enhancing Detection: The Power of Derivatization

Given the poor UV absorbance of platinum compounds, derivatization is a widely employed technique to enhance their detectability.[8] This involves a chemical reaction to attach a chromophore or fluorophore to the analyte.

-

Pre-column Derivatization: In this approach, the platinum compound is reacted with a derivatizing agent prior to injection into the HPLC system.[1][9] A notable example is the reaction with diethyldithiocarbamate (DDTC), which forms a stable, UV-active complex with platinum.[1][2] This method is simple, rapid, and allows for the use of standard UV detectors.[1][2]

-

Post-column Derivatization: Here, the derivatizing agent is introduced to the column effluent after separation.[3] This technique can be more selective as it avoids the derivatization of interfering compounds in the sample matrix.[3] A common post-column derivatization involves the reaction with sodium bisulfite to form products with enhanced UV absorptivity.[3]

Caption: Workflow for Pre- and Post-Column Derivatization in HPLC.

Advanced Detection Techniques

For applications requiring higher sensitivity and specificity, more advanced detection methods can be coupled with HPLC.

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): HPLC-ICP-MS is a powerful hyphenated technique that offers element-specific detection of platinum with extremely low detection limits.[10][11] This method is particularly valuable for speciation analysis and the determination of platinum compounds in complex biological matrices.

-

Electrochemical Detection (ECD): ECD is a highly sensitive and selective technique for compounds that can be oxidized or reduced.[12][13][14][15] It can offer 10 to 100 times greater sensitivity than UV detection for certain analytes.[13]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the HPLC analysis of cisplatin, carboplatin, and oxaliplatin. These protocols are based on validated methods reported in the scientific literature and are intended as a starting point for method development and validation in your laboratory.

Protocol 1: HPLC-UV Analysis of Cisplatin in Human Plasma

This protocol is adapted from a validated method for the determination of free cisplatin in human plasma.[16][17]

1. Sample Preparation (Plasma Ultrafiltration)

-

Rationale: To separate protein-bound cisplatin from the free, pharmacologically active form.

-

Procedure:

-

Collect blood samples in heparinized tubes and centrifuge immediately to obtain plasma.[18]

-

Transfer 1 mL of plasma to a centrifugal filter unit (e.g., Amicon Ultra, 10 kDa MWCO).

-

Centrifuge at 4000 rpm for 30 minutes at 4°C.

-